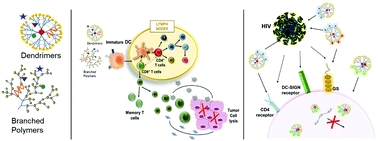Functionalized branched polymers: promising immunomodulatory tools for the treatment of cancer and immune disorders
Materials Horizons Pub Date: 2019-06-19 DOI: 10.1039/C9MH00628A
Abstract
Well-defined synthetic branched nanostructures form an emerging subclass of macromolecular structures whose 3D structure and multivalency offer unique opportunities for fine-tuning internalization and cellular targeting. Dendrimers possess a well-defined 3D-globular backbone with highly versatile functional surface groups and exhibit a range of chemical and biological properties. Branched polymers present unique opportunities for the targeted delivery of diverse bioactive molecules (including targeting ligands, imaging probes, and drugs) via conjugation to multiple sites within the structure. The inherent versatility and multifunctionality of these architectures make them potentially useful for the modulation of multiple immune-related pathways for the treatment of a wide range of diseases and disorders, including cancer and human immunodeficiency virus infection. Herein, we describe the key components of the immune system whose targeting can help overcome immune-related disorders and discuss branched polymers (including dendrimers) as promising delivery systems with unique immunomodulatory properties against cancer and infectious diseases.


Recommended Literature
- [1] Front cover
- [2] A colorimetric and fluorescent chemosensor for copper ions in aqueous media and its application in living cells†
- [3] Highly enantioselective organocatalytic Strecker reaction of cyclic N-acyl trifluoromethylketimines: synthesis of anti-HIV drug DPC 083†
- [4] High performance NaxCoO2 as a cathode material for rechargeable sodium batteries†
- [5] A heterotriangulene polymer for air-stable organic field-effect transistors†
- [6] Primitive chain network simulations for the interrupted shear response of entangled polymeric liquids
- [7] The effect of spacer chain length on ion binding to bidentate α,ω-diamines: Contrasting ordering for H+ and Li+ ion affinities†
- [8] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides
- [9] Correction: CCL01, a novel formulation composed of Cuscuta seeds and Lactobacillus paracasei NK112, enhances memory function via nerve growth factor-mediated neurogenesis
- [10] Hydroxyapatite, an exceptional catalyst for the gas-phase deoxygenation of bio-oil by aldol condensation†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 137868-52-1
-
CAS no.: 14517-44-3









